molecular formula C15H22N2O3 B1421813 Methyl 8-(3-aminophenylamino)-8-oxooctanoate CAS No. 1204005-97-9

Methyl 8-(3-aminophenylamino)-8-oxooctanoate

Cat. No.: B1421813
CAS No.: 1204005-97-9
M. Wt: 278.35 g/mol
InChI Key: GLTYVYZZMKMYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-(3-aminophenylamino)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an amine group, and a ketone group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(3-aminophenylamino)-8-oxooctanoate typically involves the esterification of 8-(3-aminophenylamino)-8-oxooctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-(3-aminophenylamino)-8-oxooctanoic acid+methanolacid catalystMethyl 8-(3-aminophenylamino)-8-oxooctanoate+water\text{8-(3-aminophenylamino)-8-oxooctanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 8-(3-aminophenylamino)-8-oxooctanoic acid+methanolacid catalyst​Methyl 8-(3-aminophenylamino)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(3-aminophenylamino)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester and ketone groups can be reduced to alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 8-(3-aminophenylamino)-8-oxooctanoic acid.

    Reduction: Methyl 8-(3-aminophenylamino)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 8-(3-aminophenylamino)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-(3-aminophenylamino)-8-oxooctanoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(3-hydroxyphenylamino)-8-oxooctanoate
  • Methyl 8-(3-methylphenylamino)-8-oxooctanoate
  • Methyl 8-(3-chlorophenylamino)-8-oxooctanoate

Uniqueness

Methyl 8-(3-aminophenylamino)-8-oxooctanoate is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 8-(3-aminoanilino)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-15(19)10-5-3-2-4-9-14(18)17-13-8-6-7-12(16)11-13/h6-8,11H,2-5,9-10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTYVYZZMKMYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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